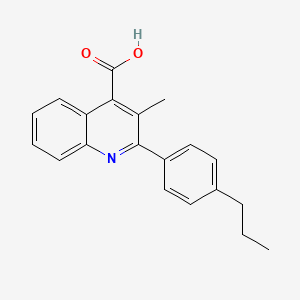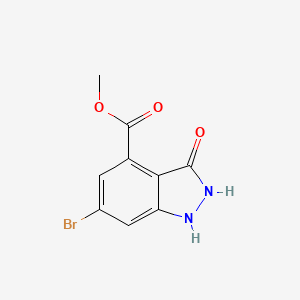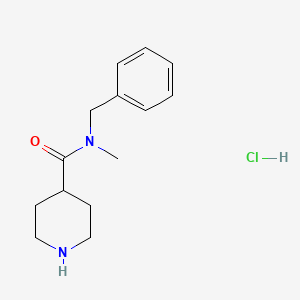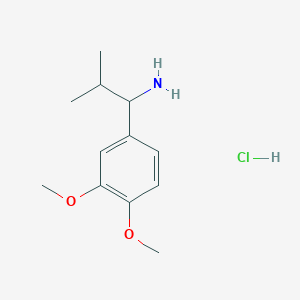
3-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid
Descripción general
Descripción
“3-Methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C20H19NO2 . It is used for proteomics research .
Synthesis Analysis
The synthesis of quinoline compounds has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular structure of “this compound” would be a variation of this basic quinoline structure.Chemical Reactions Analysis
Quinoline compounds can undergo a variety of chemical reactions. For instance, they can participate in transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Aplicaciones Científicas De Investigación
Fluorophores and Biochemical Studies
Quinoline derivatives are recognized for their efficiency as fluorophores, extensively utilized in biochemistry and medicine for investigating biological systems, including DNA studies. Their unique properties make them ideal for developing new compounds with heightened sensitivity and selectivity, essential for antioxidant and radioprotector research (Aleksanyan & Hambardzumyan, 2013). Furthermore, their potential in excited-state intramolecular proton transfer (ESIPT) processes offers avenues for creating novel fluorophores with significant applications in photophysical studies, showcasing their adaptability in solvent-based emission properties (Padalkar & Sekar, 2014).
Nonlinear Optical (NLO) Materials
The synthesis of arylated quinolines via palladium-catalyzed cross-coupling reactions opens up prospects in biological and NLO research. These compounds exhibit promising NLO properties, suggesting their utility in technological applications related to electronic and photonic enhancements (Khalid et al., 2019).
Synthetic Methodologies and Chemical Properties
Quinoline derivatives serve as key intermediates in pharmaceutical research, enabling the synthesis of pharmaceutically active compounds. Innovative synthetic methodologies, such as the Friedländer synthesis, have been developed to manufacture these derivatives efficiently, highlighting their significance in drug development and industrial chemistry (Gao et al., 2011).
Ligands for Catalytic Applications
The development of P-chiral phosphine ligands based on quinoline frameworks for rhodium-catalyzed asymmetric hydrogenations underscores the utility of quinoline derivatives in catalysis. These ligands facilitate the synthesis of chiral pharmaceutical ingredients, showcasing the role of quinoline-based compounds in asymmetric synthesis and catalytic efficiency (Imamoto et al., 2012).
Radioligands for Imaging
Quinoline-2-carboxamide derivatives have been explored as potential radioligands for visualizing peripheral benzodiazepine receptors, demonstrating the application of quinoline derivatives in positron emission tomography (PET) imaging. This highlights their importance in noninvasive assessments of biological targets in vivo, contributing to advancements in diagnostic imaging (Matarrese et al., 2001).
Propiedades
IUPAC Name |
3-methyl-2-(4-propylphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-3-6-14-9-11-15(12-10-14)19-13(2)18(20(22)23)16-7-4-5-8-17(16)21-19/h4-5,7-12H,3,6H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHMSIXCRIVXLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cis-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1647998.png)
![cis-3-[2-(2-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1648000.png)

![cis-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1648002.png)
![cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1648003.png)


![1-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B1648038.png)
![2-Chloro-6-[(3-chlorophenyl)methoxy]pyrazine](/img/structure/B1648039.png)





